molecular formula C37H44ClN3O6 B600968 Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl CAS No. 210579-71-8

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

Número de catálogo B600968
Número CAS: 210579-71-8
Peso molecular: 662.21
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D, is a compound related to Lercanidipine, a calcium channel blocker used for the management of hypertension . Its chemical name is 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Hydrochloride .


Molecular Structure Analysis

The molecular formula of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl is C37H43N3O6 : HCl . Its molecular weight is 625.8 : 36.5 . The structure includes a dihydropyridine ring, which is common in calcium channel blockers .

Aplicaciones Científicas De Investigación

  • Dissolution Method Development :

    • Lercanidipine hydrochloride is used as an L-type calcium channel blocker for managing hypertension. It is classified under BCS class II drugs, which have low solubility but high permeability. A study by Shaikh et al. (2018) focused on developing and validating a dissolution method for lercanidipine HCl tablets, a crucial aspect for quality control in pharmaceutical formulations. This method showed accuracy and precision, essential for evaluating lercanidipine HCl tablets' quality (Shaikh et al., 2018).
  • Transdermal Nanoethosomal Gel :

    • A 2019 study by Salem et al. explored developing a nanoethosomal gel for transdermal delivery of Lercanidipine HCl. This approach was aimed at increasing skin permeation and bioavailability, addressing the challenges of poor oral bioavailability due to hepatic metabolism and low solubility (Salem et al., 2019).
  • Nanostructured Lipid Carriers :

    • The development of nanostructured lipid carriers for oral delivery of lercanidipine HCl was investigated by Ranpise et al. (2014). This study aimed to improve the bioavailability of the drug, demonstrating potential in controlled release formulations for hypertension treatment (Ranpise et al., 2014).
  • Fast Dissolving Oral Films :

    • Chonkar et al. (2016) focused on incorporating lercanidipine HCl nanoparticles in fast dissolving oral films. This novel approach was meant to enhance dissolution and permeability, potentially improving bioavailability through orotransmucosal absorption (Chonkar et al., 2016).
  • Inhibition of Vascular Smooth Muscle Cell Proliferation :

    • Wu et al. (2009) studied the anti-proliferative effect of lercanidipine on vascular smooth muscle cells. Their findings revealed that lercanidipine suppresses proliferation via inhibiting cellular ROS and Ras-MEK1/2-ERK1/2 pathways, indicating therapeutic relevance in preventing restenosis (Wu et al., 2009).
  • Voltammetric Behavior Analysis :

    • The electrochemical behavior of lercanidipine was analyzed by Álvarez-Lueje et al. (2002), focusing on its voltammetric properties and application in differential pulse polarographic determination in tablets. This method offers a sensitive approach to drug assay and quality control in pharmaceutical preparations (Álvarez-Lueje et al., 2002).
  • Inclusion Complex with β-cyclodextrin :

    • A study by Shaikh et al. (2017) explored the complexation of Lercanidipine Hydrochloride with β-cyclodextrin to enhance solubility and improve dissolution characteristics, critical for bioavailability and pharmaceutical efficacy (Shaikh et al., 2017).
  • Gastroretentive Pulsatile Release Tablets :

    • Reddy et al. (2014) aimed to develop gastroretentive floating pulsatile release tablets of lercanidipine HCl for enhanced bioavailability and targeted blood pressure control, particularly for morning hypertension (Reddy et al., 2014).

Propiedades

Número CAS

210579-71-8

Nombre del producto

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

Fórmula molecular

C37H44ClN3O6

Peso molecular

662.21

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.